molecular formula C14H16FN5O B2894915 5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2380044-86-8

5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B2894915
CAS No.: 2380044-86-8
M. Wt: 289.314
InChI Key: LATQNGBBTVXRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with fluorine and a piperidine moietyPyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Piperidine derivatives, halogenated solvents, base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-oxygenated compounds.

Scientific Research Applications

5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition of enzymatic activity or modulation of receptor function. This can result in the disruption of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and piperidine moieties enhances its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

5-fluoro-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-12-7-16-10-19-13(12)20-6-1-3-11(8-20)9-21-14-17-4-2-5-18-14/h2,4-5,7,10-11H,1,3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATQNGBBTVXRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC=C2F)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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